Technical Monograph: 1-Phenyl-3-(piperidinyl)propan-1-one Scaffolds
Technical Monograph: 1-Phenyl-3-(piperidinyl)propan-1-one Scaffolds
Executive Summary & Structural Disambiguation[1][2]
In the domain of medicinal chemistry, the string "1-Phenyl-3-piperidin-3-ylpropan-1-one" refers to a specific regioisomer of the piperidinyl-propiophenone class.[1] However, significant nomenclature confusion exists in literature and procurement between the C3-linked isomer (literal request) and the N-linked isomer (industry standard Mannich base).[1]
As a researcher, you must distinguish between these two scaffolds immediately, as their synthetic origins and pharmacological profiles are distinct.[2]
The Isomer Distinction[1][2]
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Target A (The Industry Standard): 1-Phenyl-3-(piperidin-1-yl)propan-1-one .[1][3][4] This is the "Mannich Base" where the piperidine nitrogen is attached to the propyl chain.[1][2] It is a critical intermediate for centrally acting muscle relaxants (e.g., Tolperisone) and anticholinergics (e.g., Trihexyphenidyl).[2]
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Target B (The Literal Request): 1-Phenyl-3-(piperidin-3-yl)propan-1-one . This is a "C-linked" analog where the piperidine ring carbon (C3) is attached to the propyl chain.[1][2] This is a specialized, non-standard scaffold often explored in novel analog synthesis but lacks the ubiquity of Target A.[2]
This guide primarily characterizes the N-linked Mannich base (Target A) due to its industrial relevance, while providing the chemoinformatic distinction for the C3-isomer to prevent experimental error.
Chemoinformatics & CAS Registry[1][2]
The following table consolidates the validated CAS registry numbers. Warning: Do not interchange the Free Base and Hydrochloride salt CAS numbers during procurement, as solubility profiles differ drastically.[2]
Table 1: Chemical Identity Matrix
| Feature | Target A (N-Linked / Common) | Target A (Salt Form) | Target B (C3-Linked / Rare) |
| Systematic Name | 1-Phenyl-3-(1-piperidinyl)-1-propanone | 1-Phenyl-3-(1-piperidinyl)-1-propanone HCl | 1-Phenyl-3-(3-piperidinyl)-1-propanone |
| Common Name | 3-Piperidinopropiophenone | Piperidino-propiophenone HCl | 3-(3-Piperidyl)propiophenone |
| CAS Number | 73-63-2 | 886-06-6 | Not Assigned / Novel |
| Molecular Formula | C₁₄H₁₉NO | C₁₄H₁₉NO[1] · HCl | C₁₄H₁₉NO |
| Mol.[2][5] Weight | 217.31 g/mol | 253.77 g/mol | 217.31 g/mol |
| Key Application | Precursor to Tolperisone, Trihexyphenidyl | Pharm.[2] Reference Standard (USP/EP) | Novel CNS Ligand Research |
Note on Target B: The specific C3-linked isomer does not have a widely established CAS number in public registries (PubChem/SciFinder).[1][2] Researchers targeting this structure typically synthesize it de novo via reduction of 1-phenyl-3-(3-pyridyl)propan-1-one or cite it as a "3-substituted piperidine derivative" in patent literature.[1]
Synthetic Architecture & Causality[1][2]
Understanding the synthesis is the only way to validate your structural claims.[2] The two isomers require fundamentally different chemical pathways.[2]
Pathway A: The Mannich Reaction (N-Linked Target)
The synthesis of CAS 886-06-6 relies on a classic Mannich Condensation .[1][2] This is a self-validating reaction because it is highly selective; the active hydrogen on the acetophenone and the secondary amine of piperidine converge on the formaldehyde carbon.[1][2]
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Reactants: Acetophenone + Paraformaldehyde + Piperidine HCl.[2]
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Catalyst: HCl (Acidic conditions are required to generate the iminium ion intermediate).[2]
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Mechanism: The piperidine attacks formaldehyde to form an iminium ion, which is then attacked by the enol form of acetophenone.[2]
Pathway B: The Pyridine Reduction (C3-Linked Target)
To achieve the C3-linkage (Literal Request), one cannot use a Mannich reaction.[1] Instead, a Heck Reaction or Aldol Condensation followed by reduction is required.[2]
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Precursor: 3-Pyridinecarboxaldehyde or 3-Bromopyridine.[1][2]
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Step 1: Condensation with acetophenone to form a chalcone-like intermediate.[1][2]
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Step 2: Catalytic hydrogenation (Pd/C) to reduce the double bond and the pyridine ring to a piperidine ring.[2]
Visualization: Synthetic Logic & SAR
The following diagram illustrates the divergence in synthesis and the structural activity relationship (SAR) logic for these derivatives.
Figure 1: Synthetic divergence between the common N-linked Mannich base (Target A) and the specialized C3-linked isomer (Target B).
Experimental Protocol: Synthesis of CAS 886-06-6
Objective: Synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride (The Mannich Base). Scale: 50 mmol.
Materials
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Acetophenone (6.0 g, 50 mmol)[2]
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Paraformaldehyde (1.8 g, 60 mmol equivalent)[2]
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Piperidine Hydrochloride (6.1 g, 50 mmol)[2]
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Ethanol (Absolute, 30 mL)
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Conc. HCl (catalytic amount, ~0.5 mL)[2]
Methodology
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Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine Acetophenone, Paraformaldehyde, and Piperidine Hydrochloride.
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Solvation: Add 30 mL of absolute ethanol. Add 0.5 mL of concentrated HCl to ensure acidic pH (pH < 3 is critical for iminium formation).[2]
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Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. The solution should turn homogeneous and then eventually clear yellow.[2]
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Precipitation: Allow the reaction mixture to cool to room temperature. If crystallization does not occur spontaneously, add 50 mL of acetone or diethyl ether to induce precipitation of the hydrochloride salt.[2]
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Filtration: Filter the white crystalline solid under vacuum. Wash the filter cake with cold acetone (2 x 15 mL) to remove unreacted acetophenone.[2]
-
Recrystallization: Recrystallize the crude solid from hot Isopropanol/Ethanol (9:1) to achieve analytical purity.
Validation (Self-Check)
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Melting Point: The purified HCl salt should melt between 192–193°C . A melting point below 185°C indicates significant moisture or unreacted amine.[1][2]
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Solubility: The product must be water-soluble (salt form).[1][2] If it is insoluble in water but soluble in ether, you have isolated the free base or unreacted acetophenone.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70172, 3-Piperidinopropiophenone. Retrieved from [Link]
-
PrepChem. Synthesis of 3-piperidinopropiophenone hydrochloride (Mannich Reaction Protocol). Retrieved from [Link]
Sources
- 1. Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)- [webbook.nist.gov]
- 2. 3-(1-Piperidinyl)propiophenone HCl synthesis - chemicalbook [chemicalbook.com]
- 3. 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride [cymitquimica.com]
- 4. 1-Phenyl-3-piperidino-propan-1-on,Hydrochlorid-Molbase [molbase.com]
- 5. 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride [lgcstandards.com]
